N-Boc-N-methyl-2-cyclohexylglycine
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Overview
Description
N-Boc-N-methyl-2-cyclohexylglycine is a chemical compound with the molecular formula C14H25NO4. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydrogen atom is replaced by a methyl group. The cyclohexyl group is attached to the alpha carbon of the glycine backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-Boc-N-methyl-2-cyclohexylglycine typically begins with cyclohexylglycine.
Protection of the Amino Group: The amino group of cyclohexylglycine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected cyclohexylglycine.
Methylation: The protected amino group is then methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and purity.
Purification: Utilizing industrial-scale purification techniques such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Boc-N-methyl-2-cyclohexylglycine can undergo oxidation reactions, typically at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: The compound can be reduced, particularly at the carbonyl group, to form alcohols.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Free amine derivatives of cyclohexylglycine.
Scientific Research Applications
Chemistry
N-Boc-N-methyl-2-cyclohexylglycine is used in the synthesis of peptides and other complex organic molecules. Its Boc-protected amino group allows for selective deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the effects of modified amino acids on protein structure and function. It serves as a building block for the synthesis of modified peptides and proteins.
Medicine
This compound is investigated for its potential therapeutic applications. Modified peptides containing this compound are studied for their biological activity and potential use as drugs.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-2-cyclohexylglycine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the methyl and cyclohexyl groups.
N-Boc-N-methylglycine: Similar but lacks the cyclohexyl group.
N-Boc-2-cyclohexylglycine: Similar but lacks the methyl group.
Uniqueness
N-Boc-N-methyl-2-cyclohexylglycine is unique due to the presence of both the methyl and cyclohexyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity and interactions in synthetic and biological systems, making it a versatile intermediate in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRIWKFZQIMXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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